Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for CAS 358629-39-7 (Levetiracetam Dehydro Acid)
Technical Whitepaper: Physicochemical Profiling and Analytical Workflows for CAS 358629-39-7 (Levetiracetam Dehydro Acid)
Executive Summary
In the landscape of pharmaceutical manufacturing and quality control, the rigorous profiling of active pharmaceutical ingredient (API) impurities is paramount. CAS 358629-39-7 , chemically identified as (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid, is a critical intermediate and known degradation product associated with the anticonvulsant drug [1][2]. Often referred to as Levetiracetam Dehydro Acid, its presence in drug formulations can indicate oxidative or thermal stress during synthesis or storage[2].
As a Senior Application Scientist, I approach the characterization of this compound not just as a regulatory checkbox, but as a thermodynamic puzzle. This whitepaper synthesizes the core physicochemical data of CAS 358629-39-7 and provides field-proven, self-validating protocols for its isolation, dissolution, and chromatographic quantification.
Physicochemical Profile & Mechanistic Causality
To design effective extraction and chromatographic methods, we must first deconstruct the molecule's physical properties and understand the intermolecular forces at play.
Table 1: Quantitative Physicochemical Data for CAS 358629-39-7
| Property | Value | Mechanistic Causality / Relevance |
| CAS Number | 358629-39-7 | Unique identifier for regulatory tracking and standard procurement[1]. |
| Molecular Weight | 169.18 g/mol | Critical for mass spectrometry (MS) calibration and molarity calculations[3]. |
| Molecular Formula | C8H11NO3 | Determines isotopic distribution patterns in LC-MS workflows[1]. |
| Boiling Point | 402.4 ± 24.0 °C (Predicted) | Exceptionally high BP driven by strong intermolecular hydrogen-bonded dimers[4]. |
| Density | 1.286 ± 0.06 g/cm³ (Predicted) | Relevant for volumetric standard preparations and phase separations[4]. |
| Solubility | Methanol, DMSO, Ethyl Acetate | Solvation dictated by polar protic/aprotic interactions with the pyrrolidinone ring[5][6]. |
Mechanistic Insights
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Boiling Point Causality: The predicted boiling point of 402.4 °C is unusually high for a molecule of this molecular weight[4]. This is caused by the terminal carboxylic acid moiety, which forms highly stable, hydrogen-bonded dimers in the condensed phase. Coupled with the rigid, planar nature of the α,β-unsaturated system, immense thermal energy is required to overcome these forces and induce vaporization.
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Solubility Causality: The compound exhibits high solubility in polar aprotic () and polar protic () solvents[5][7]. The pyrrolidinone carbonyl acts as a strong hydrogen-bond acceptor, while the carboxylic acid acts as both a donor and acceptor. Non-polar solvents (e.g., hexane) fail to disrupt the crystalline lattice energy, making methanol or ethyl acetate the solvents of choice for analytical extraction[6].
Degradation & Synthetic Pathway
Understanding the origin of CAS 358629-39-7 is crucial for developing stability-indicating assays. It typically emerges via the hydrolysis of the primary amide in the Levetiracetam API, followed by dehydrogenation under oxidative or thermal stress[2].
Fig 1: Degradation pathway of Levetiracetam API leading to the formation of CAS 358629-39-7.
Experimental Workflows & Self-Validating Protocols
A robust analytical protocol must be a self-validating system. The following workflows are designed with built-in causality checks to ensure data integrity.
Workflow 1: Standard Stock Preparation & Solubility Assessment
Objective: Prepare a stable, homogenous 1.0 mg/mL stock solution for HPLC calibration.
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Gravimetric Analysis: Accurately weigh 10.0 mg of CAS 358629-39-7 on a calibrated analytical balance (0.01 mg precision).
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Causality Check: Ensures exact molarity for standard curve linearity. Static electricity must be discharged to prevent weighing errors of the dry powder.
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Solvent Addition: Transfer the solid to a 10 mL Class A volumetric flask. Add 5 mL of HPLC-grade Methanol or DMSO[5].
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Mechanical Solvation (Sonication): Sonicate the mixture at room temperature for 5 minutes.
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Causality Check: Acoustic cavitation provides the kinetic energy required to overcome the solid's lattice energy, ensuring complete dissolution without inducing thermal degradation.
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Volume Make-up & Filtration: Dilute to the 10 mL mark with the chosen solvent. Filter through a 0.22 µm PTFE syringe filter.
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Causality Check: PTFE is chemically inert to DMSO/Methanol. Filtration removes sub-visible particulates that cause light scattering in UV detection and column frit blockage.
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Workflow 2: Stability-Indicating HPLC-UV Quantification
Objective: Chromatographically separate CAS 358629-39-7 from the Levetiracetam API matrix for accurate quantification.
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Column: C18 (250 mm × 4.6 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
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Mobile Phase B: Acetonitrile (ACN).
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Detection: UV at 210 nm.
Scientific Grounding & Validation: The use of 0.1% TFA (pH ~2.0) is the most critical parameter in this workflow. Because CAS 358629-39-7 contains a carboxylic acid (estimated pKa ~4.5), the highly acidic mobile phase suppresses its ionization. This forces the molecule into its neutral state, maximizing hydrophobic interactions with the C18 stationary phase and completely eliminating peak tailing. Furthermore, detection at 210 nm leverages the strong π-π* transitions of the α,β-unsaturated carbonyl system, ensuring high sensitivity.
Fig 2: Validated HPLC-UV analytical workflow for the quantification of CAS 358629-39-7.
References
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National Center for Biotechnology Information (NCBI). "(Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid - PubChem Compound Summary for CID 23404558". PubChem.[Link]
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Allmpus Research and Development. "Levetiracetam Dehydro Acid - Solubility and Analytical Data". Allmpus. [Link]
Sources
- 1. (Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enoic acid | C8H11NO3 | CID 23404558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 358629-39-7 | CAS DataBase [m.chemicalbook.com]
- 5. allmpus.com [allmpus.com]
- 6. 358629-39-7 | CAS DataBase [m.chemicalbook.com]
- 7. chemicea.com [chemicea.com]
